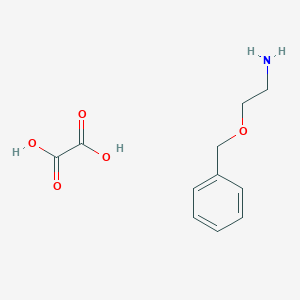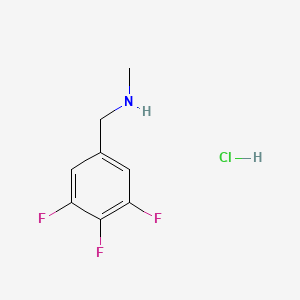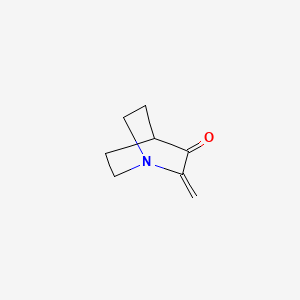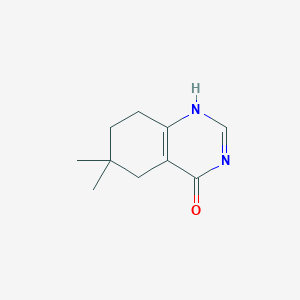
3-(2,2-Difluoroethyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoroethyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 g/mol It is a four-membered heterocyclic amine containing a difluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,2-Difluoroethyl)azetidine hydrochloride, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of azetidine synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, are likely employed to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
3-(2,2-Difluoroethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and bases or acids for ring-opening reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other functionalized compounds .
科学的研究の応用
3-(2,2-Difluoroethyl)azetidine hydrochloride has several scientific research applications, including:
Biology: Its structural properties make it a candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 3-(2,2-Difluoroethyl)azetidine hydrochloride involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in various chemical interactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules or other chemical species, resulting in the desired effects .
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered ring without the difluoroethyl group.
3-(2,2-Difluoroethyl)azetidine trifluoroacetic acid: A related compound with a trifluoroacetic acid group instead of hydrochloride.
Uniqueness
3-(2,2-Difluoroethyl)azetidine hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties and reactivity compared to other azetidines. This makes it particularly valuable in applications requiring specific interactions or reactivity patterns .
特性
IUPAC Name |
3-(2,2-difluoroethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)1-4-2-8-3-4;/h4-5,8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOBMHLBKBHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)



